molecular formula C10H15NO B14750791 alpha-((Ethylamino)methyl)benzyl alcohol CAS No. 5300-22-1

alpha-((Ethylamino)methyl)benzyl alcohol

Cat. No.: B14750791
CAS No.: 5300-22-1
M. Wt: 165.23 g/mol
InChI Key: XAFJIMVZKZUFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-((Ethylamino)methyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethylamine in the presence of a base, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and advanced purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Ethylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or acetophenone.

    Reduction: Ethylbenzylamine.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Alpha-((Ethylamino)methyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of alpha-((Ethylamino)methyl)benzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog without the ethylamino group.

    2-Phenylethanol: Lacks the ethylamino group but has a similar hydroxyl group.

    Ephedrine: Contains a similar structure with an additional methyl group on the nitrogen atom.

Uniqueness

Alpha-((Ethylamino)methyl)benzyl alcohol is unique due to the presence of both the ethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

5300-22-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(ethylamino)-1-phenylethanol

InChI

InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3

InChI Key

XAFJIMVZKZUFPE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.